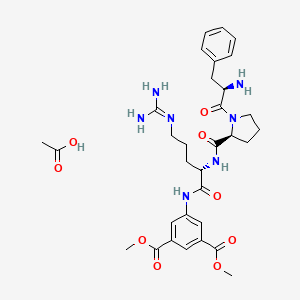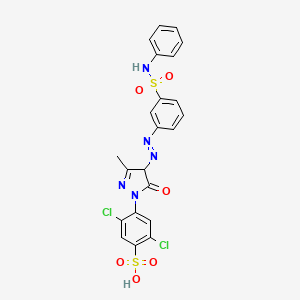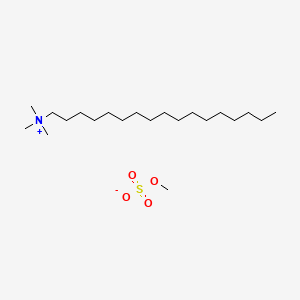![molecular formula C15H9Cl2N3O5S B13798227 3,5-Dichloro-2-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13798227.png)
3,5-Dichloro-2-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-2-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with the molecular formula C16H11Cl2N3O6S. This compound is characterized by the presence of dichloro, nitrobenzoyl, and thioxomethyl groups attached to a benzoic acid core. It is primarily used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps:
Chlorination: The chlorination of the benzoic acid core is performed using chlorine gas or other chlorinating agents under controlled conditions.
Thioxomethylation: The thioxomethyl group is introduced through a reaction with thioformamide or similar reagents.
Amidation: The final step involves the formation of the amide bond between the nitrobenzoyl and thioxomethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various intermediates.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Benzoic Acids: Formed through nucleophilic substitution of chlorine atoms.
Aplicaciones Científicas De Investigación
3,5-Dichloro-2-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-2-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thioxomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dichloro-2-[[[(4-methoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid
- 3,5-Dichloro-2-[[[(4-aminobenzoyl)amino]thioxomethyl]amino]-benzoic acid
Uniqueness
3,5-Dichloro-2-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid is unique due to the presence of the nitro group, which imparts distinct redox properties and potential biological activity. The combination of dichloro and thioxomethyl groups further enhances its reactivity and versatility in various chemical reactions.
Propiedades
Fórmula molecular |
C15H9Cl2N3O5S |
|---|---|
Peso molecular |
414.2 g/mol |
Nombre IUPAC |
3,5-dichloro-2-[(4-nitrobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H9Cl2N3O5S/c16-8-5-10(14(22)23)12(11(17)6-8)18-15(26)19-13(21)7-1-3-9(4-2-7)20(24)25/h1-6H,(H,22,23)(H2,18,19,21,26) |
Clave InChI |
FVKOMEQUIZYLRH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





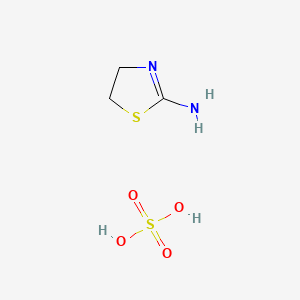
![7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl-](/img/structure/B13798168.png)
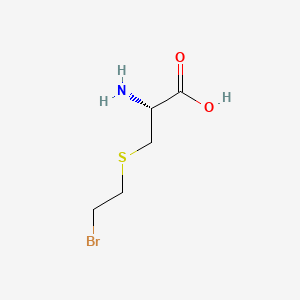
![5-Bromo-2-[(2-bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798177.png)
![2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid methyl ester](/img/structure/B13798180.png)
![(2S,5S)-7-Oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13798181.png)
